N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that features an indole moiety fused with a furo[3,2-b]pyridine structure
Mechanism of Action
Target of Action
The primary targets of N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide are cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .
Mode of Action
The compound’s mode of action involves blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-1 and COX-2 disrupts the conversion of arachidonic acid to prostaglandin G . This disruption affects the synthesis of prostaglandins and thromboxanes, which are involved in various physiological responses .
Result of Action
The result of the compound’s action is the reduction of inflammation and pain . This is achieved through the inhibition of COX-1 and COX-2, which disrupts the synthesis of prostaglandins and thromboxanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane or dimethylformamide
Temperature: Room temperature to slightly elevated temperatures
Catalyst: DCC or other carbodiimides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furo[3,2-b]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and furo[3,2-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce various reduced forms of the furo[3,2-b]pyridine ring.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: A compound with similar indole and amide structures but different substituents.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic ring system.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its combination of the indole and furo[3,2-b]pyridine structures. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-7-17-16(22-12)10-18(24-17)19(23)20-9-8-13-11-21-15-5-3-2-4-14(13)15/h2-7,10-11,21H,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFDNSSGUIUVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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